

# Application Notes and Protocols: Quercetin 3-Caffeylrobinobioside as a Standard in Phytochemical Analysis

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Quercetin 3-CaffeyIrobinobioside** is a complex flavonoid glycoside found in certain medicinal plants. Its intricate structure, combining the flavonol quercetin with a caffeoyl moiety and the disaccharide robinobioside, makes it a valuable standard for the accurate identification and quantification of related compounds in phytochemical analysis. These application notes provide detailed protocols for using **Quercetin 3-CaffeyIrobinobioside** as a reference standard in High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass Spectrometry (MS).

## Physicochemical Data of the Standard

A summary of the key physicochemical data for **Quercetin 3-Caffeylrobinobioside** is presented in the table below. This information is essential for the preparation of standard solutions and the interpretation of analytical data.



Parameter	Value	Source
CAS Number	957110-26-8	[1]
Molecular Formula	Сз6Нз6О19	[1]
Molecular Weight	772.7 g/mol	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]
Source	Isolated from the herbs of Callicarpa bodinieri Levl.	[2]

# Experimental Protocols Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of **Quercetin 3-CaffeyIrobinobioside** as an external standard for the quantification of this analyte in plant extracts.

- a. Preparation of Standard Solutions:
- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quercetin 3-Caffeylrobinobioside standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 100  $\mu$ g/mL by diluting the primary stock solution with the mobile phase.
- b. Sample Preparation (Plant Extract):
- Extraction: Extract 1 g of dried and powdered plant material with 20 mL of 80% methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Repeat the extraction process twice.



- Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
- Filtration: Filter the reconstituted extract through a 0.45  $\mu$ m syringe filter before HPLC injection.

#### c. HPLC Conditions:

The following HPLC conditions are recommended as a starting point and may require optimization depending on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile
Gradient Program	0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	Diode Array Detector (DAD) monitoring at 280 nm and 330 nm
Injection Volume	10 μL

#### d. Calibration and Quantification:

- Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared plant extract sample.



- Identify the peak corresponding to Quercetin 3-Caffeylrobinobioside in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Quercetin 3-Caffeylrobinobioside in the sample using the regression equation from the calibration curve.

## **Analysis by UV-Vis Spectroscopy**

This protocol describes the use of **Quercetin 3-Caffeylrobinobioside** to determine its characteristic absorption spectrum.

- a. Preparation of Standard Solution:
- Prepare a 10 μg/mL solution of **Quercetin 3-CaffeyIrobinobioside** in methanol.
- b. Spectroscopic Measurement:
- Use a double beam UV-Vis spectrophotometer and scan the prepared solution from 200 to 600 nm.
- Use methanol as a blank.
- Record the wavelengths of maximum absorbance (λmax). Based on the structure, characteristic peaks are expected around 250-280 nm and 330-380 nm.[3][4][5]

## Structural Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for the mass spectrometric analysis of **Quercetin 3-Caffeylrobinobioside**.

- a. Sample Preparation:
- Prepare a dilute solution (e.g., 1-5 μg/mL) of the standard in a suitable solvent system for direct infusion or LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
- b. Mass Spectrometry Conditions:



Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), negative and positive modes
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range	m/z 100-1000
Collision Energy (for MS/MS)	Ramped collision energy (e.g., 10-40 eV) to observe fragmentation

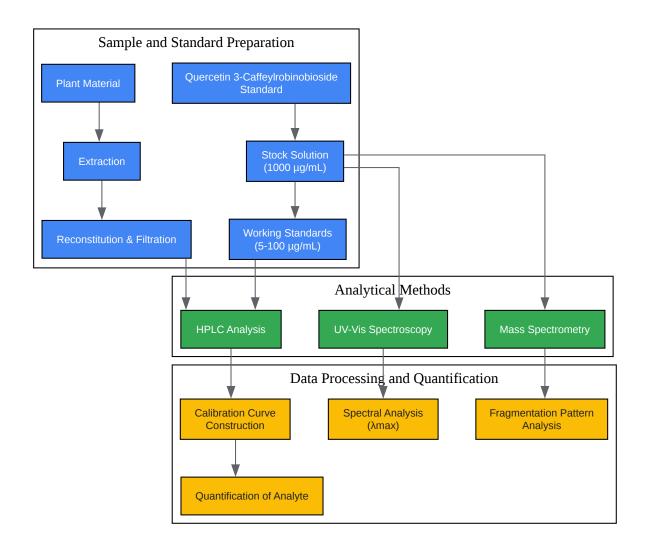
#### c. Expected Fragmentation Pattern (Hypothetical):

The fragmentation of **Quercetin 3-Caffeylrobinobioside** is expected to proceed through the cleavage of glycosidic bonds and the loss of the caffeoyl group.

Precursor Ion [M-H] <sup>-</sup> (m/z 771.2)	Fragment Ion [M-H] <sup>-</sup>	Description
771.2	609.1	Loss of caffeoyl group (162 Da)
771.2	447.1	Loss of caffeoylrobinobioside moiety, leaving quercetin aglycone
609.1	447.1	Loss of robinobioside (162 Da) from the decaffeoylated ion
609.1	301.0	Loss of robinobioside and subsequent fragmentation of quercetin
447.1	301.0	Loss of a hexose unit from quercetin-robinobioside

## **Visualizations**

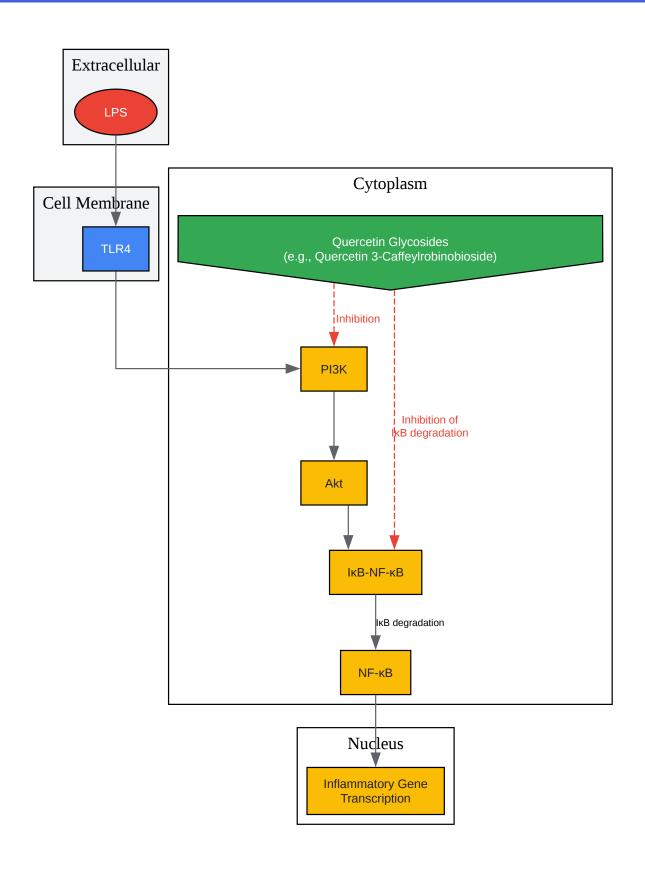




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Caption: Experimental workflow for phytochemical analysis.





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Caption: Quercetin's role in the NF-kB signaling pathway.



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